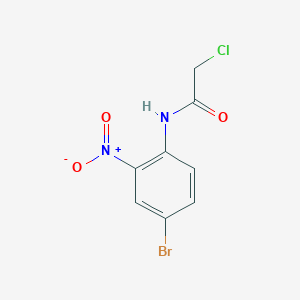

N-(4-bromo-2-nitrophenyl)-2-chloroacetamide

Description

N-(4-Bromo-2-nitrophenyl)-2-chloroacetamide (CAS: Not explicitly listed in evidence, but structurally related to compounds in ) is a halogenated acetamide derivative featuring a bromo-substituted nitrobenzene core. This compound is synthesized via chloroacetylation of 4-bromo-2-nitroaniline, analogous to methods described for similar structures (e.g., N-(4-acetylphenyl)-2-chloroacetamide in ). Its molecular formula is C₈H₆BrClN₂O₃, with a nitro group at position 2 and a bromine atom at position 4 on the phenyl ring (see for a positional isomer). The compound’s reactivity and applications in medicinal chemistry or material science are inferred from its structural analogs (e.g., ).

Properties

IUPAC Name |

N-(4-bromo-2-nitrophenyl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClN2O3/c9-5-1-2-6(11-8(13)4-10)7(3-5)12(14)15/h1-3H,4H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRKSGYQIJTUHEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586092 | |

| Record name | N-(4-Bromo-2-nitrophenyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854583-85-0 | |

| Record name | N-(4-Bromo-2-nitrophenyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-(4-bromo-2-nitrophenyl)-2-chloroacetamide typically begins with 4-bromo-2-nitroaniline and chloroacetyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Purification: The product is purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroacetamide Group

The chlorine atom in the chloroacetamide moiety serves as a prime site for nucleophilic substitution.

Key Mechanism : The reaction proceeds via an SN² pathway, where the nucleophile displaces the chloride ion. Triethylamine is often used to neutralize HCl, driving the reaction forward .

Reduction of the Nitro Group

The nitro group (-NO₂) on the aromatic ring is reducible to an amine (-NH₂) under controlled conditions.

Key Insight : Catalytic hydrogenation is preferred for cleaner yields, while Fe/HCl is cost-effective for industrial applications .

Oxidation of the Benzene Ring

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄, H₂SO₄ | Aqueous H₂SO₄, 100°C | N-(4-bromo-2-nitrophenyl)-2-oxoacetamide |

| CrO₃, AcOH | Glacial AcOH, 60°C | N-(4-bromo-2-nitrophenyl)-2-oxoacetamide |

Mechanism : Oxidation converts the methylene group (-CH₂-) adjacent to the carbonyl into a ketone (-CO-) via radical intermediates .

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product |

|---|---|---|

| NaOH (6M), reflux | Aqueous NaOH, 12 h | N-(4-bromo-2-nitrophenyl)-2-hydroxyacetamide |

| HCl (conc.), reflux | Concentrated HCl, 6 h | N-(4-bromo-2-nitrophenyl)-2-hydroxyacetamide |

Application : Hydrolysis is critical for synthesizing carboxylic acid derivatives or modifying solubility profiles .

Comparative Reactivity Analysis

The compound’s reactivity is distinct from analogs due to its substituent arrangement:

| Compound | Key Functional Groups | Reactivity Highlights |

|---|---|---|

| N-(4-bromo-2-nitrophenyl)-2-chloroacetamide | -NO₂, -Br, -Cl | High electrophilicity at chloroacetamide |

| N-(4-chloro-2-nitrophenyl)-acetamide | -NO₂, -Cl | Lower reactivity due to absence of -Br |

| N-(4-bromo-2-aminophenyl)-2-chloroacetamide | -NH₂, -Br, -Cl | Amine group enables diazotization |

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis: N-(4-bromo-2-nitrophenyl)-2-chloroacetamide serves as a precursor for synthesizing more complex organic molecules, contributing to the development of new chemical entities.

- Reactivity: The chloroacetamide group allows for nucleophilic substitution reactions, making it useful in various synthetic pathways.

Biology and Medicine

- Pharmaceutical Development: Due to its structural features, the compound is investigated for potential use in drug development. Its ability to form covalent bonds with nucleophilic sites on proteins suggests possible roles in enzyme inhibition and therapeutic applications.

- Antimicrobial and Anticancer Properties: Preliminary studies indicate that it may possess antimicrobial and anticancer activities. Research shows that the compound can inhibit specific enzymes critical for cancer cell proliferation, making it a candidate for further pharmacological studies.

Industrial Applications

- Dyes and Pigments Production: The compound is utilized in the production of dyes and pigments, highlighting its importance in the chemical industry.

- Specialty Chemicals: It plays a role in synthesizing specialty chemicals used across various industrial applications, including agrochemicals and fine chemicals.

Enzyme Inhibition Studies

In vitro experiments have demonstrated that treatment with this compound can reduce inflammatory responses in microglial cell lines. This effect is evidenced by decreased transcription levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting its potential therapeutic role in neuroinflammatory conditions.

Anticancer Activity

Research indicates that modifications to the structure of this compound could enhance its binding affinity to target enzymes involved in tumor growth. This highlights its potential as a lead compound for developing anticancer agents.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-nitrophenyl)-2-chloroacetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers

- N-(2-Bromo-4-nitrophenyl)-2-chloroacetamide (): Molecular formula: C₈H₆BrClN₂O₃ (identical to the target compound). Key difference: Bromine at position 2 and nitro at position 3.

N-(4-Bromo-2-nitrophenyl)-2-chloroacetamide :

Substituent Type

Antimicrobial and Enzyme Inhibition

N-(4-Acetylphenyl)-2-chloroacetamide derivatives ():

- Serve as intermediates for benzothiazole antimicrobial agents (MIC values: 8–64 µg/mL against S. aureus and E. coli).

- Target compound’s nitro group may enhance antibacterial activity via redox interactions.

N-(9-Acridinyl)-2-chloroacetamide derivatives ():

- Cholinesterase inhibitors (IC₅₀: 0.8–12.3 µM for AChE).

- Bromo-nitro substitution in the target compound could modulate binding to enzyme active sites.

Crystallographic and Conformational Differences

- The target compound’s nitro group may favor planar amide conformations, similar to ’s structure with S(6) hydrogen-bonding motifs.

Biological Activity

N-(4-bromo-2-nitrophenyl)-2-chloroacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.

- Molecular Formula: C₈H₆BrClN₂O₃

- CAS Number: 854583-85-0

- Molecular Weight: 251.6 g/mol

- Purity Limit: ≥ 98%

The compound features a bromo group, a nitro group, and a chloroacetamide moiety, which contribute to its reactivity and potential biological effects .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit their activity, leading to various biological effects. The nitro group can undergo reduction, generating reactive intermediates that interact with cellular components, potentially causing cytotoxic effects.

Antimicrobial Activity

Research has demonstrated that this compound exhibits promising antimicrobial properties against various bacterial and fungal strains.

- In Vitro Studies:

- The compound was tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition at minimum inhibitory concentrations (MICs) ranging from 6.25 µg/mL to 50 µg/mL depending on the organism .

- It also demonstrated antifungal activity against dermatophytes and Fusarium species, with MIC values indicating significant potential for treating cutaneous fungal infections.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity:

- Cell Line Studies:

Comparative Analysis

To understand the uniqueness of this compound in relation to similar compounds, a comparative analysis is presented below:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains both bromo and nitro groups | Antimicrobial and anticancer |

| N-(4-bromo-2-nitrophenyl)-acetamide | Lacks chloro group; less reactive | Limited biological activity |

| N-(4-chloro-2-nitrophenyl)-2-chloroacetamide | Contains chloro instead of bromo; different reactivity | Varied depending on specific targets |

| N-(4-bromo-2-aminophenyl)-2-chloroacetamide | Nitro reduced to amine; altered properties | Potentially different activities |

This table highlights the distinctiveness of this compound due to the combination of functional groups that enhance its reactivity and biological activity.

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial efficacy of various derivatives of this compound against clinical isolates. The results indicated that certain derivatives were significantly more effective than standard antibiotics, suggesting their potential as new therapeutic agents in combating resistant infections .

- Anticancer Screening :

Q & A

Q. What are the common synthetic routes for preparing N-(4-bromo-2-nitrophenyl)-2-chloroacetamide?

The synthesis typically involves coupling 2-chloroacetyl chloride with substituted anilines. For example, in analogous compounds like N-(4-fluorophenyl)-2-chloroacetamide, dichloromethane and triethylamine are used as solvents and bases, respectively, under controlled temperatures (e.g., 273 K) to minimize side reactions . The nitro and bromo substituents on the aromatic ring may require protection/deprotection strategies to avoid undesired reactivity during synthesis. Post-reaction purification via recrystallization (e.g., using toluene) is often employed to isolate high-purity crystals .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For example, studies on similar chloroacetamides (e.g., N-(4-fluorophenyl)-2-chloroacetamide) use MoKα radiation (λ = 0.71073 Å) and SHELXL for refinement to determine bond lengths, angles, and intermolecular interactions . Complementary techniques include:

- FTIR : To confirm amide (C=O, N–H) and nitro (NO₂) functional groups.

- NMR : ¹H/¹³C NMR to verify aromatic proton environments and substituent positions.

- Elemental analysis : To validate molecular formula .

Q. What safety precautions are essential when handling this compound?

Due to the presence of reactive groups (chloro, nitro), strict protocols are required:

- Use fume hoods to avoid inhalation (H303+H313+H333 hazards) .

- Wear nitrile gloves and goggles to prevent skin/eye contact (P264+P280+P305+P351+P338+P337+P313 protocols) .

- Follow CEPA 1999 guidelines for risk assessment, especially under Significant New Activity (SNAc) provisions if modifying synthesis or applications .

Q. What intermolecular interactions stabilize the crystal structure of this compound?

In related chloroacetamides, intramolecular N–H···O hydrogen bonds and intermolecular C–H···O/π interactions are common. For example, N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide forms centrosymmetric dimers via C–H···O contacts (distance < sum of van der Waals radii by 0.1 Å) and S(6) hydrogen-bonding motifs . The nitro group may participate in additional dipole-dipole interactions or π-stacking .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

Key factors include:

- Temperature control : Lower temperatures (e.g., 273 K) reduce side reactions like hydrolysis of the chloroacetamide group .

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance solubility of aromatic intermediates.

- Catalysis : Additives like KI (in catalytic amounts) can accelerate coupling reactions .

- Stoichiometry : A 1:1 molar ratio of 2-chloroacetyl chloride to substituted aniline minimizes unreacted starting material .

Q. How can discrepancies in crystallographic data (e.g., bond angles, hydrogen bonding) be resolved?

Discrepancies often arise from experimental resolution or refinement parameters. For example:

- Use SHELXL for high-resolution refinement, adjusting parameters like Uₑq (displacement) and restraints for H-atom positions .

- Validate structures using PLATON or ORTEP-3 to check for missed symmetry or disorder .

- Cross-reference with spectroscopic data (e.g., NMR/IR) to confirm functional group geometry .

Q. What computational methods are suitable for studying the electronic properties of this compound?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity, especially at the nitro and chloro sites .

- Molecular docking : Investigate potential binding interactions (e.g., with biological targets) by analyzing electrostatic complementarity .

- Molecular dynamics (MD) : Simulate crystal packing behavior under varying temperatures to assess stability .

Q. How can conflicting data on hydrogen-bonding patterns be analyzed?

Conflicts may arise from polymorphic variations or experimental resolution limits. Strategies include:

- Hirshfeld surface analysis : Quantify interaction types (e.g., C–H···O vs. π–π) using software like CrystalExplorer .

- Variable-temperature XRD : Assess thermal effects on hydrogen-bond stability .

- Comparative studies : Benchmark against structurally similar compounds (e.g., N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide) to identify trends .

Q. What are the implications of the nitro group’s electron-withdrawing effects on reactivity?

The nitro group deactivates the aromatic ring, directing electrophilic substitution to meta/para positions. This impacts:

- Derivatization : Selective functionalization (e.g., reduction to amine) for synthesizing bioactive analogs .

- Stability : Increased susceptibility to nucleophilic attack at the chloroacetamide moiety .

- Spectroscopic signatures : Nitro vibrations (~1520 cm⁻¹ in IR) and deshielded aromatic protons in NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.